molecular formula C15H9ClN2O2S B2973410 (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 865181-16-4

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2973410
CAS No.: 865181-16-4
M. Wt: 316.76
InChI Key: AQZGXARWZGXOEO-ICFOKQHNSA-N
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Description

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst.

    Formation of the Furan-2-carboxamide: The final step involves the condensation of the benzo[d]thiazole derivative with furan-2-carboxylic acid or its derivatives under dehydrating conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the prop-2-yn-1-yl group to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can target the nitro group (if present) or the alkyne group, converting them into amines or alkanes, respectively.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products

    Oxidation: Epoxides, ketones.

    Reduction: Amines, alkanes.

    Substitution: Azides, thiols, ethers.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

Medically, this compound shows potential as a therapeutic agent due to its ability to interact with specific molecular targets. It may be investigated for its anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties. It may also serve as a precursor for the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
  • (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research and industrial applications.

Properties

IUPAC Name

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2S/c1-2-7-18-11-6-5-10(16)9-13(11)21-15(18)17-14(19)12-4-3-8-20-12/h1,3-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZGXARWZGXOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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